molecular formula C23H22N4O4 B15108491 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

Cat. No.: B15108491
M. Wt: 418.4 g/mol
InChI Key: SOVFSFCQQMFBJM-UHFFFAOYSA-N
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Description

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a methoxy group, a triazole ring, and a propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C23H22N4O4/c1-15-9-23(29)31-21-11-20(30-2)17(10-19(15)21)5-8-22(28)26-18-6-3-16(4-7-18)12-27-14-24-13-25-27/h3-4,6-7,9-11,13-14H,5,8,12H2,1-2H3,(H,26,28)

InChI Key

SOVFSFCQQMFBJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde derivatives with β-ketoesters in the presence of a base.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the Triazole Ring:

    Coupling of the Chromen-2-one and Triazole Moieties: The chromen-2-one and triazole moieties are coupled using appropriate linkers and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening, and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to the chromen-2-one core, which exhibits fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is not fully understood but is believed to involve interactions with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid: Shares the chromen-2-one core but lacks the triazole and propanamide moieties.

    7-methoxy-4-methylcoumarin: Similar structure but lacks the triazole ring and propanamide moiety.

    4-methyl-7-hydroxycoumarin: Similar chromen-2-one core but different substituents.

Uniqueness

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is unique due to its combination of a chromen-2-one core, a methoxy group, a triazole ring, and a propanamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Biological Activity

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic compound that combines elements from both chromen and triazole chemistry. This compound has garnered attention due to its potential biological activities, which may include anticancer, antifungal, and antimicrobial properties. This article explores the biological activity of this compound, supported by various studies and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H24N2O4\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{4}

Molecular Weight: 392.44 g/mol

Key Functional Groups:

  • Chromen moiety
  • Triazole ring
  • Propanamide linkage

Biological Activity Overview

Research indicates that compounds similar to 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide exhibit a variety of biological activities:

  • Anticancer Activity:
    • Studies have shown that chromen derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • A specific study indicated that derivatives with a triazole moiety demonstrated enhanced cytotoxicity against lung adenocarcinoma (A549) cells with IC50 values ranging from 8.87 to 32.34 μM .
  • Antifungal Activity:
    • The presence of the triazole ring is known for its antifungal properties. Compounds with this structure have been effective against various fungal pathogens by inhibiting ergosterol biosynthesis .
  • Antimicrobial Activity:
    • Preliminary studies suggest that the compound may possess broad-spectrum antimicrobial activity due to its ability to disrupt bacterial cell membranes .

Table 1: Biological Activities of Related Compounds

Compound NameStructureActivityIC50 (µM)
3-(7-methoxy-4-methyl-coumarin)StructureAnticancer10.5
N-(6-Methoxy-tetrahydrocarbazole)StructureAntimicrobial15.0
3-acetylcoumarinStructureAntifungal12.0

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on Activity
Addition of methoxy groupIncreases lipophilicity and bioavailability
Triazole substitutionEnhances antifungal and anticancer activity
Propanamide linkageImproves binding affinity to target proteins

Case Study 1: Anticancer Efficacy

In a study conducted by et al., the efficacy of various coumarin derivatives was evaluated against several cancer cell lines. The study found that compounds containing methoxy-substituted phenyl rings showed significant cytotoxicity against A549 lung cancer cells, with notable activity attributed to the presence of the triazole moiety .

Case Study 2: Antifungal Mechanism

A review highlighted the antifungal mechanisms of triazole-containing compounds. The binding affinity of these compounds to fungal enzymes involved in ergosterol synthesis was demonstrated through docking studies, revealing potential therapeutic applications in treating fungal infections .

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